PARP-1 Enzymatic Inhibition: 5-Hydroxy Scaffold Retains Potency Relative to 5-Des-Hydroxy and 6-Hydroxy Isomers
In a direct head-to-head comparison using a PARP-1 chemiluminescent enzymatic assay, the 5-hydroxy-3,4-dihydroquinazolin-4-one core incorporated into a phthalazinone mimetic exhibited an IC50 of 12 nM against PARP-1. The corresponding 5-des-hydroxy analog (quinazolin-4(3H)-one) demonstrated an IC50 of 1,450 nM under identical conditions, representing a 120-fold loss in potency. The 6-hydroxy regioisomer showed an intermediate IC50 of 87 nM [1]. This establishes the 5-hydroxy position as essential for high-affinity interactions with the PARP-1 catalytic triad.
| Evidence Dimension | PARP-1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 nM (as the 5-hydroxyquinazolinone-derived inhibitor) |
| Comparator Or Baseline | 5-Des-hydroxy analog: IC50 = 1,450 nM; 6-Hydroxy analog: IC50 = 87 nM |
| Quantified Difference | 120-fold reduction for 5-des-hydroxy; 7.3-fold reduction for 6-hydroxy |
| Conditions | PARP-1 chemiluminescent assay, 30 min incubation, 25 μM NAD+ |
Why This Matters
Procurement of the correct 5-hydroxy regioisomer is mandatory to achieve nanomolar target engagement in PARP-1 inhibitor development programs.
- [1] Papeo, G., Posteri, H., Borghi, D., et al. (2015). Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. Journal of Medicinal Chemistry, 58(17), 6875–6898. View Source
